
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide
Übersicht
Beschreibung
“2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide” is a compound that has been identified as a potent inhibitor of NF-κB and AP-1 mediated gene expression . These transcription factors regulate the expression of several critical proinflammatory proteins and cytokines, making them attractive targets for drug discovery .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide”, has been achieved through various methods such as solution-phase parallel synthesis . The structure-activity relationship studies of this compound aimed at improving its potential oral bioavailability .Molecular Structure Analysis
The molecular structure of “2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide” includes a pyrimidine ring substituted with a trifluoromethyl group at the 4-position, a chlorine atom at the 2-position, and a carboxamide group at the 5-position .Chemical Reactions Analysis
The compound has been identified through high throughput screening and solution-phase parallel synthesis . The carboxamide group at the 5-position is critical for activity .Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Trifluoromethylpyridines, which include derivatives of 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide, are used as a key structural motif in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several derivatives of 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide are used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Trifluoromethylpyridine derivatives, including 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide, are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Anti-Inflammatory Applications
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide and its derivatives have shown anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Research on Interfacial Interactions
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Synthesis of Novel Compounds
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide is a key intermediate for the synthesis of novel compounds . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Zukünftige Richtungen
The compound has shown promising results in several animal models of inflammation and immunosuppression . This validates the importance of AP-1 and NF-κB as potential therapeutic targets and suggests that “2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide” and similar compounds could have potential applications in the treatment of inflammatory diseases and conditions involving an overactive immune response .
Eigenschaften
IUPAC Name |
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3O/c13-11-17-6-8(9(19-11)12(14,15)16)10(20)18-7-4-2-1-3-5-7/h1-6H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOWJSCEKDRUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381650 | |
| Record name | 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
CAS RN |
154563-42-5 | |
| Record name | 2-chloro-N-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B3031051.png)
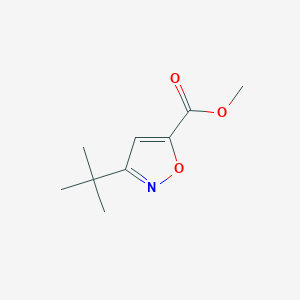
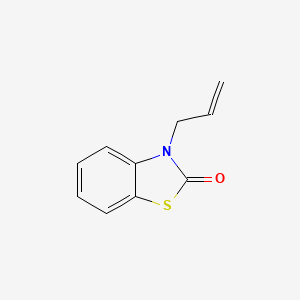
![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)
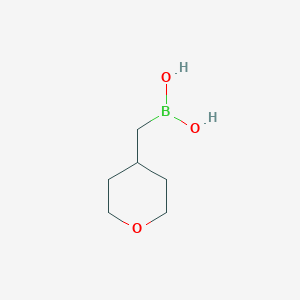


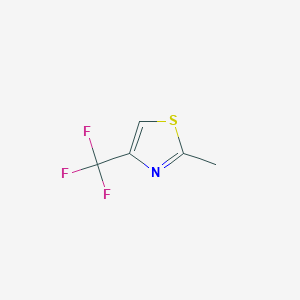
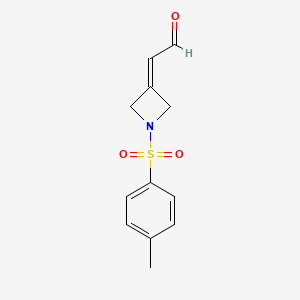
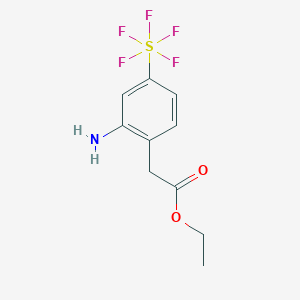
![3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B3031069.png)